![molecular formula C20H30N2O3 B4670902 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4670902.png)
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine
Übersicht
Beschreibung
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a piperazine derivative that is structurally similar to the endogenous neuropeptide Substance P. CPP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields.
Wirkmechanismus
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine is believed to act as a competitive antagonist at the NMDA receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NMDA receptor, this compound can disrupt the normal functioning of the central nervous system, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of seizures, the disruption of long-term potentiation, and the inhibition of nitric oxide synthase. This compound has also been shown to have antinociceptive effects, meaning that it can reduce pain sensation. Additionally, this compound has been found to have effects on the cardiovascular system, including the inhibition of platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine in laboratory experiments is its ability to selectively block the activity of the NMDA receptor. This makes this compound a valuable tool for studying the role of this receptor in various physiological and biochemical processes. However, one limitation of this compound is its potential for toxicity, particularly at high doses. Additionally, this compound can be expensive to synthesize and may not be readily available in all laboratories.
Zukünftige Richtungen
There are many potential future directions for research involving 1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine. One area of interest is the development of new compounds that are structurally similar to this compound but have improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the use of this compound as a tool for studying the role of the NMDA receptor in various disease states, such as Alzheimer's disease and schizophrenia. Finally, this compound may have potential therapeutic applications, particularly in the treatment of pain and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to bind to a variety of receptors, including NMDA receptors, and has been used as a tool to study the role of these receptors in learning and memory. This compound has also been used to study the effects of drugs on the central nervous system, as well as the mechanisms of action of various neurotransmitters.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(25-19-11-7-6-10-18(19)24-2)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDMBNJOAQBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCCCC2)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)
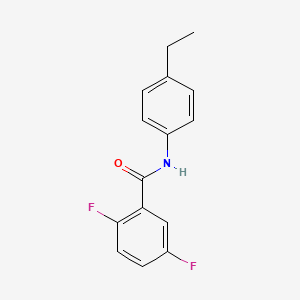
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)
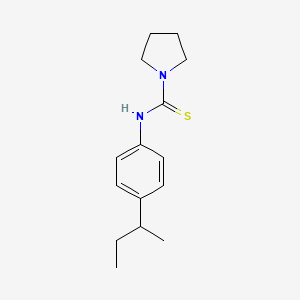
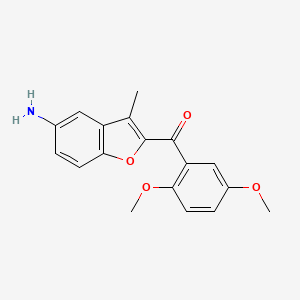

![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)
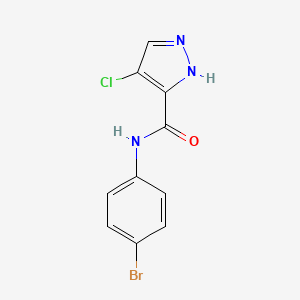

![2-{4-[2-cyano-2-(3-nitrophenyl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4670901.png)
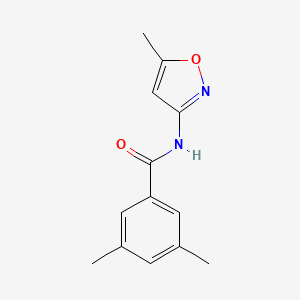

![4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)
